octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, a pyrazolopyrimidine ring, and phenyl groups, making it a unique structure with diverse chemical properties.
Properties
Molecular Formula |
C29H30N4O2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C29H30N4O2/c34-29(35-20-23-14-9-17-32-16-8-7-15-26(23)32)25-19-28-30-24(21-10-3-1-4-11-21)18-27(33(28)31-25)22-12-5-2-6-13-22/h1-6,10-13,18-19,23,26H,7-9,14-17,20H2 |
InChI Key |
HXNGFYZLCLPCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinolizidine core, followed by the formation of the pyrazolopyrimidine ring. The final step involves the introduction of the phenyl groups and the carboxylate moiety. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine derivatives: Compounds with a similar quinolizidine core.
Pyrazolopyrimidine analogs: Molecules with a pyrazolopyrimidine ring structure.
Phenyl-substituted compounds: Chemicals with phenyl groups attached to their core structure.
Uniqueness
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is unique due to its combination of a quinolizidine core, pyrazolopyrimidine ring, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
